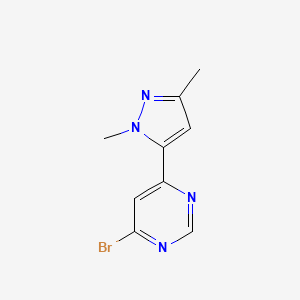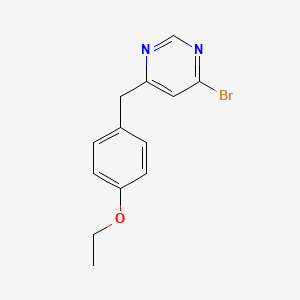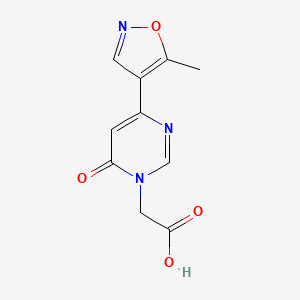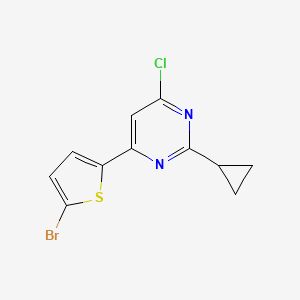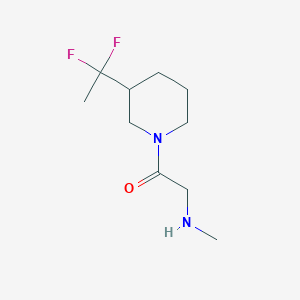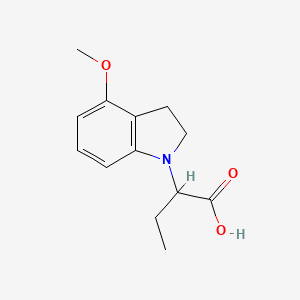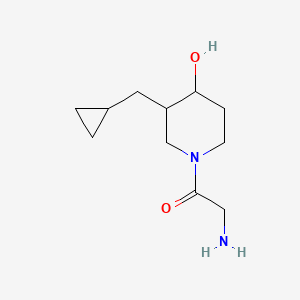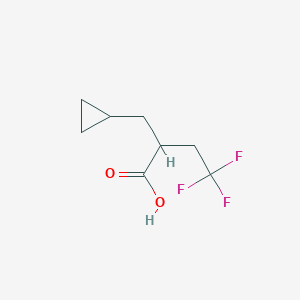
2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid
Vue d'ensemble
Description
The compound “2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid” is a complex organic molecule that contains a cyclopropyl group and a trifluorobutanoic acid group . The cyclopropyl group is a three-membered carbon ring, while the trifluorobutanoic acid group is a four-carbon chain with three fluorine atoms attached to the terminal carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling , which is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . Another method could involve the use of cyclopropane synthesis .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, it might participate in Suzuki-Miyaura coupling reactions, which are commonly used for forming carbon-carbon bonds . Additionally, it could undergo reactions typical of cyclopropanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, cyclopropane-containing compounds often have unique chemical properties due to the strain in the three-membered ring . Trifluorobutanoic acid, on the other hand, would likely contribute to the compound’s acidity and reactivity .
Applications De Recherche Scientifique
Environmental Degradation and Impact
- Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have focused on the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways that result in persistent perfluoroalkyl acids (PFAAs). This research underscores the importance of understanding the environmental fate of such chemicals, including potential precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives (Liu & Avendaño, 2013).
Toxicity and Health Impacts
- Developmental Toxicity of Perfluoroalkyl Acids : A review of the developmental toxicity associated with perfluoroalkyl acids, such as PFOS and PFOA, has shown the need for further research to understand the hazards these compounds may pose, suggesting a parallel interest in the toxicological profiles of similar substances (Lau, Butenhoff, & Rogers, 2004).
Analytical and Degradation Studies
- Degradation Processes of Nitisinone : While focusing on nitisinone (NTBC), this study illuminates the analytical approaches to studying the stability and degradation pathways of complex chemicals, offering methods potentially applicable to studying 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid and its derivatives (Barchańska et al., 2019).
Environmental Persistence and Human Exposure
- Human Exposure to PFAS Through Drinking Water : Investigates the widespread use of PFAS and their detection in drinking water, emphasizing the need for monitoring and understanding the human health risks associated with exposure to such chemicals, which could extend to concerns about other similar compounds (Domingo & Nadal, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)4-6(7(12)13)3-5-1-2-5/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDEAYUEJXVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





